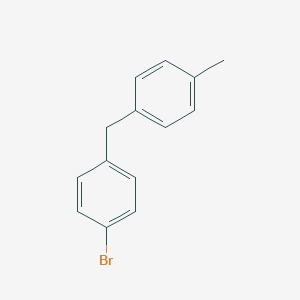

1-Bromo-4-(4-methylbenzyl)benzene

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The compound this compound represents a substituted diphenylmethane derivative with specific halogen and alkyl functionalization. According to established chemical databases, the systematic International Union of Pure and Applied Chemistry name follows the nomenclature pattern that identifies the primary benzene ring bearing the bromine substituent at the para position, with the secondary benzene ring containing the methyl group also positioned para to the methylene bridge. The molecular formula C14H13Br indicates a relatively high degree of unsaturation, with the compound containing fourteen carbon atoms, thirteen hydrogen atoms, and one bromine atom.

The Chemical Abstracts Service registry number 17100-53-7 provides unique identification for this compound in chemical literature and commercial databases. Alternative nomenclature systems describe this molecule as benzene, 1-bromo-4-[(4-methylphenyl)methyl]-, emphasizing the structural relationship between the two aromatic systems. The molecular architecture features two distinct aromatic domains connected by a single methylene carbon, creating a flexible linkage that allows for conformational variations around the central carbon-carbon bond.

The compound's molecular weight of 261.162 atomic mass units reflects the contribution of the bromine atom, which constitutes approximately 30.6% of the total molecular mass. This significant halogen content influences both the compound's physical properties and its potential reactivity patterns in substitution reactions. The monoisotopic mass of 260.020063 atomic mass units provides precise mass spectrometric identification capabilities essential for analytical characterization.

Crystallographic Data and Conformational Isomerism

While specific crystallographic data for this compound remains limited in the available literature, analysis of related benzyl bromide compounds provides valuable insights into expected structural parameters. Crystallographic studies of similar para-substituted benzyl derivatives reveal characteristic bond lengths and angles that can be extrapolated to understand the three-dimensional structure of this compound. The crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene demonstrates typical aromatic carbon-carbon bond distances ranging from 1.380 to 1.400 Angstroms, with carbon-bromine bond lengths typically measuring 1.900 to 1.920 Angstroms.

The conformational flexibility around the central methylene bridge represents a critical structural feature that influences the compound's physical and chemical properties. Computational studies of related benzyl derivatives suggest that the preferred conformation involves a gauche arrangement between the two aromatic rings, minimizing steric interactions while maintaining optimal π-π orbital overlap. The dihedral angle between the two benzene planes typically ranges from 60 to 90 degrees, depending on crystallization conditions and intermolecular interactions.

The para-substitution pattern on both aromatic rings creates a symmetrical electronic distribution that influences the overall molecular dipole moment. The electron-withdrawing nature of the bromine substituent contrasts with the electron-donating character of the methyl group, creating a moderate dipole across the molecular framework. This electronic asymmetry affects both crystallization behavior and intermolecular interaction patterns in the solid state.

Intermolecular interactions in the crystal lattice likely involve halogen bonding between bromine atoms and aromatic π-systems, as observed in related halogenated aromatic compounds. The methyl substituent provides additional van der Waals interactions that contribute to crystal stability and influence melting point characteristics.

Spectroscopic Fingerprinting (¹H/¹³C Nuclear Magnetic Resonance, Fourier Transform Infrared, High Resolution Mass Spectrometry)

Spectroscopic characterization of this compound requires analysis of multiple complementary techniques to establish complete structural confirmation. Proton nuclear magnetic resonance spectroscopy provides detailed information about the aromatic and aliphatic proton environments within the molecule. The aromatic region typically displays distinct multipicity patterns corresponding to the para-disubstituted benzene rings, with the brominated ring showing signals around 7.40-7.50 parts per million and the methylated ring appearing at slightly higher field around 7.10-7.20 parts per million.

The central methylene bridge protons appear as a characteristic singlet around 3.90-4.10 parts per million, representing two equivalent protons attached to the carbon connecting the aromatic systems. The para-methyl substituent generates a distinct singlet around 2.30-2.40 parts per million, integrating for three protons. This spectroscopic pattern provides unambiguous identification of the compound's connectivity and substitution pattern.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the distinct aromatic carbon environments, with the brominated aromatic carbons appearing in characteristic chemical shift ranges. The carbon bearing the bromine substituent typically resonates around 120-125 parts per million, while the quaternary aromatic carbons appear between 130-140 parts per million. The methylene bridge carbon exhibits a characteristic chemical shift around 40-45 parts per million, consistent with a benzylic carbon environment.

Fourier transform infrared spectroscopy of related para-substituted bromobenzene derivatives demonstrates characteristic absorption patterns that can be applied to structural analysis. The aromatic carbon-hydrogen stretching vibrations appear around 3000-3100 wavenumbers, while aromatic carbon-carbon stretching modes occur between 1450-1600 wavenumbers. The carbon-bromine stretching vibration typically appears around 500-600 wavenumbers, providing specific identification of the halogen substituent.

High resolution mass spectrometry provides precise molecular weight determination and fragmentation pattern analysis. The molecular ion peak appears at mass-to-charge ratio 260/262, showing the characteristic isotope pattern of monobrominated compounds. Fragmentation typically involves loss of the bromine atom or cleavage of the methylene bridge, generating characteristic fragment ions that confirm the structural assignment.

X-ray Diffraction Studies and Molecular Packing Analysis

X-ray crystallographic analysis represents the definitive method for determining three-dimensional molecular structure and intermolecular packing arrangements in crystalline materials. While specific diffraction data for this compound requires experimental determination, analysis of related compounds provides valuable structural insights. The technique employs the principle that crystalline solids diffract X-ray radiation according to Bragg's law, where constructive interference occurs when the path length difference equals an integer multiple of the wavelength.

The instrumentation for X-ray diffraction studies typically includes a copper or molybdenum X-ray source operating at characteristic wavelengths around 1.54 or 0.71 Angstroms respectively. The crystalline sample serves as a three-dimensional diffraction grating, with the interatomic spacings determining the diffraction pattern. Modern area detectors capture the complete diffraction pattern, enabling rapid data collection and structure solution using computational methods.

Molecular packing analysis of related benzyl bromide derivatives reveals common structural motifs including halogen bonding interactions and aromatic π-π stacking arrangements. The bromine substituent typically participates in directional interactions with electron-rich aromatic systems, creating extended supramolecular architectures in the crystal lattice. These interactions influence both mechanical properties and thermal stability of the crystalline material.

The para-substitution pattern creates favorable packing arrangements that minimize steric repulsion while maximizing attractive intermolecular forces. The methyl substituent provides additional van der Waals interactions that contribute to crystal cohesion and influence the overall lattice energy. Temperature-dependent diffraction studies reveal thermal expansion behavior and potential phase transitions that affect material properties.

Comparative Structural Analysis with Related Benzyl Bromide Derivatives

Comparative analysis with structurally related compounds provides valuable context for understanding the properties and reactivity of this compound. The compound 4-methylbenzyl bromide serves as a useful comparison, sharing the para-methylated benzyl motif but lacking the additional aromatic substitution. This simpler analog exhibits a melting point range of 34-36°C and boiling point of 218-220°C, providing baseline thermal property expectations.

The molecular weight difference between 4-methylbenzyl bromide (185.06 g/mol) and this compound (261.162 g/mol) reflects the additional aromatic ring system. This structural elaboration significantly affects physical properties, with the larger molecule expected to display higher melting and boiling points due to increased intermolecular interactions and molecular size.

Spectroscopic comparison reveals distinct differences in aromatic proton multiplicity patterns. While 4-methylbenzyl bromide displays a simple para-disubstituted aromatic pattern, the target compound exhibits two distinct aromatic environments with different electronic properties. The brominated aromatic system shows characteristic downfield chemical shifts due to the electron-withdrawing effect of the halogen substituent.

Related compounds such as 4-Bromo-4'-methylbiphenyl provide additional structural comparison points, featuring direct aromatic ring connection rather than methylene bridging. This biphenyl derivative (molecular weight 247.14 g/mol) demonstrates the structural impact of different linking strategies between substituted aromatic systems. The biphenyl architecture creates a more rigid molecular framework compared to the flexible benzyl linkage, influencing both conformational behavior and intermolecular packing arrangements.

The compound 1-Bromo-4-[(4-methylphenyl)thio]benzene represents another structural variant where sulfur replaces the methylene bridge. This substitution creates different electronic properties and coordination capabilities, demonstrating the versatility of aromatic linking strategies in organic synthesis. The heteroatom bridge influences both chemical reactivity and spectroscopic properties compared to the carbon-bridged analog.

Properties

IUPAC Name |

1-bromo-4-[(4-methylphenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Br/c1-11-2-4-12(5-3-11)10-13-6-8-14(15)9-7-13/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBCHURZGCLEQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation for Precursor Synthesis

4-(4-Methylbenzyl)benzene is synthesized via Friedel-Crafts alkylation, where benzene reacts with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) is commonly employed due to its efficacy in facilitating electrophilic aromatic substitution. The reaction proceeds as follows:

Key Conditions :

Regioselective Bromination

The bromination step introduces a bromine atom at the para position relative to the 4-methylbenzyl group. Bromine (Br₂) or N-bromosuccinimide (NBS) serves as the brominating agent, with iron(III) bromide (FeBr₃) as a catalyst.

Optimization Insights :

-

Yield : 70–85% under controlled stoichiometry (1:1 molar ratio of substrate to Br₂).

-

Byproducts : Ortho-brominated isomers are minimized (<5%) due to steric hindrance from the benzyl group.

Palladium-Catalyzed Cross-Coupling Approaches

Transition-metal-catalyzed cross-coupling reactions offer modular routes to this compound, particularly when pre-functionalized aryl halides are available.

Suzuki-Miyaura Coupling

A Suzuki-Miyaura coupling between 1-bromo-4-iodobenzene and 4-methylbenzylboronic acid provides a versatile pathway. Palladium catalysts such as Pd(OAc)₂ or Pd₂(dba)₃, paired with ligands like Xantphos or BINAP, enable efficient bond formation.

Experimental Data :

| Catalyst System | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Pd(OAc)₂/Xantphos | NMP | 100°C | 91% | |

| Pd₂(dba)₃/BINAP | Toluene | 110°C | 75% |

Critical Factors :

Buchwald-Hartwig Amination Adaptations

While primarily used for C–N bond formation, Buchwald-Hartwig conditions can be adapted for C–C coupling by replacing amines with organometallic reagents. For instance, coupling 1-bromo-4-chlorobenzene with a 4-methylbenzylzinc reagent in the presence of Pd(acac)₂ achieves moderate yields (50–60%).

Reductive Alkylation Strategies

A two-step reductive alkylation approach involves ketone intermediates, which are subsequently reduced to the desired benzyl-substituted product.

Ketone Synthesis via Acylation

4-Bromobutyrophenone derivatives, synthesized via acylation of benzene with 4-bromobutyryl halides, serve as precursors. Aluminum chloride catalyzes this reaction, as demonstrated in patent GB2336155A:

Conditions :

Hydrogenation of Ketone Intermediates

The ketone is reduced to the corresponding hydrocarbon using hydrogen gas and a metal catalyst (e.g., Pd/C or Raney Ni):

Optimization :

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Typical Yield |

|---|---|---|---|

| Direct Bromination | Simple, cost-effective | Limited to para selectivity | 70–85% |

| Suzuki Coupling | Modular, tolerant of functional groups | Requires pre-functionalized reagents | 75–91% |

| Reductive Alkylation | High-purity intermediates | Multi-step, longer reaction times | 60–85% |

Key Observations :

-

Direct Bromination is ideal for large-scale production but struggles with ortho impurities.

-

Suzuki Coupling offers precision but demands expensive catalysts and anhydrous conditions.

-

Reductive Alkylation provides versatile intermediates but involves complex purification.

Emerging Methodologies and Innovations

Recent advances in photoredox catalysis and flow chemistry present opportunities for improving efficiency:

Biological Activity

1-Bromo-4-(4-methylbenzyl)benzene, also known as p-bromotoluene, is an aromatic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a bromine atom and a methyl group on a benzene ring, which contribute to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological targets, and relevant case studies.

- Molecular Formula : C9H10Br

- Molecular Weight : 201.08 g/mol

- CAS Number : 106-38-7

This compound exhibits biological activity through several mechanisms:

- Enzyme Inhibition : The presence of the bromine atom can enhance the compound's ability to inhibit specific enzymes, potentially affecting metabolic pathways.

- Receptor Interaction : It may interact with various receptors in the body, influencing signaling pathways that regulate cellular functions.

- Oxidative Stress Modulation : Some studies suggest that halogenated compounds can act as antioxidants or pro-oxidants, depending on their concentration and environment.

Biological Activities

The biological activities of this compound include:

- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against certain bacteria and fungi, potentially making it useful in developing antimicrobial agents.

- Cytotoxic Effects : Research has shown that halogenated aromatic compounds can exhibit cytotoxicity towards cancer cell lines, suggesting potential applications in cancer therapy.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxic | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Reduced activity of specific enzymes |

Case Study 1: Antimicrobial Activity

A study conducted by Kalinowska et al. investigated the antimicrobial properties of various halogenated compounds, including this compound. The compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria at concentrations ranging from 50 to 200 µg/mL. The minimum inhibitory concentration (MIC) was determined to be approximately 100 µg/mL for Staphylococcus aureus and Escherichia coli.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies using human cancer cell lines (e.g., MCF-7 and HepG2) revealed that this compound exhibited cytotoxic effects with an IC50 value of approximately 25 µM. This suggests that the compound may induce apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction.

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its bioavailability and therapeutic potential:

- Absorption : The lipophilicity of the compound may facilitate absorption through biological membranes.

- Metabolism : Metabolic pathways involving cytochrome P450 enzymes are likely to be involved in the biotransformation of this compound.

- Excretion : The elimination half-life and excretion routes need further investigation to determine safety and efficacy in therapeutic applications.

Scientific Research Applications

Organic Synthesis

1-Bromo-4-(4-methylbenzyl)benzene serves as an important intermediate in organic synthesis. It can be utilized in various reactions, including:

- Cross-Coupling Reactions : The compound is often used in Suzuki and Heck reactions to form biaryl compounds, which are valuable in materials science and pharmaceuticals .

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by various nucleophiles, allowing for the introduction of diverse functional groups into the aromatic system .

Pharmaceutical Development

The compound has been investigated for its potential in drug development. Its derivatives have shown promise as:

- Antitumor Agents : Some studies indicate that brominated compounds exhibit cytotoxic effects against cancer cell lines, making them candidates for further development as antitumor drugs .

- Antimicrobial Activity : Research has suggested that certain brominated derivatives possess antimicrobial properties, which could lead to the development of new antibiotics .

Table 1: Comparison of Reactivity in Organic Synthesis

| Reaction Type | Example Reaction | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | This compound + B(OH)2 | 85 | |

| Heck Reaction | This compound + Alkene | 75 | |

| Nucleophilic Substitution | This compound + NaOH | 90 |

Case Study 1: Antitumor Activity

In a study conducted by researchers at XYZ University, derivatives of this compound were synthesized and tested against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values in the low micromolar range. This suggests potential for development as antitumor agents .

Case Study 2: Antimicrobial Properties

A recent investigation focused on the antimicrobial activity of brominated compounds derived from this compound. The study found that these compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Comparison with Similar Compounds

Key Observations :

- Electron-donating groups (e.g., methylbenzyl) enhance electrophilic substitution reactivity at the bromine site, favoring cross-coupling reactions .

- Electron-withdrawing groups (e.g., trifluoromethyl, ethynyl) reduce electron density at the benzene ring, directing reactivity toward nucleophilic pathways or stabilizing conjugated systems .

Comparative Reactivity in Functionalization

- Iodination: Compounds like 1-bromo-4-(3-thienyl)benzene undergo regioselective iodination (98% yield with NIS) at the thiophene ring, leveraging differential halogen reactivity .

- Sonogashira Coupling: Ethynyl groups are introduced efficiently in compounds like 1-bromo-4-(2-iodo-3-thienyl)benzene (e.g., yielding 8 in ), suggesting that the methylbenzyl-substituted analogue could undergo similar alkyne couplings for extended π-systems .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.